molecular formula C15H15FIN3O3 B1194259 Pimasertib CAS No. 1236699-92-5

Pimasertib

Número de catálogo: B1194259
Número CAS: 1236699-92-5
Peso molecular: 431.20 g/mol
Clave InChI: VIUAUNHCRHHYNE-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pimasertib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent functionalization. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Pimasertib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Melanoma Treatment

Pimasertib has been extensively studied in patients with melanoma, particularly those with NRAS mutations. A phase II study demonstrated its efficacy compared to dacarbazine, showing promising results in progression-free survival (PFS) and overall survival (OS) . The recommended phase II dose (RP2D) was established at 60 mg twice daily, with manageable safety profiles reported .

Combination Therapies

Research has indicated that this compound can enhance the efficacy of other chemotherapeutic agents:

  • Gemcitabine : In pancreatic cancer models, this compound significantly improved the effectiveness of gemcitabine by promoting the degradation of ribonucleotide reductase subunit 1 (RRM1), which is associated with resistance to gemcitabine .
  • SAR405838 : A study combining this compound with SAR405838 (an HDM2 antagonist) showed increased MAPK pathway inhibition and tumor shrinkage compared to monotherapy .
  • Voxtalisib : However, a combination with voxtalisib demonstrated limited anti-tumor activity and poor long-term tolerability .

Preclinical Studies

Preclinical studies have provided insights into this compound's potential applications beyond melanoma:

  • Multiple Myeloma : this compound has shown cytotoxic effects on multiple myeloma cell lines and enhanced the activity of conventional therapies .
  • Colorectal Cancer : In xenograft models of mutant KRAS colorectal cancer, this compound exhibited significant antitumor activity, suggesting its utility in targeting specific genetic profiles within this cancer type .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a median time to maximum concentration of approximately 1.5 hours, with an apparent terminal half-life around 5 hours across various dosing schedules . This rapid absorption and moderate half-life suggest potential for effective dosing regimens.

Safety Profile

The safety profile of this compound has been characterized by common adverse events such as diarrhea, skin disorders, ocular issues, and fatigue. Dose-limiting toxicities were primarily observed at higher doses (≥120 mg/day) . The management of these side effects is crucial for optimizing treatment regimens.

Case Study 1: Efficacy in Advanced Melanoma

In a clinical trial involving patients with advanced melanoma treated with this compound, one patient achieved a partial response while 63% maintained stable disease. This highlights this compound's potential as an effective treatment option for advanced melanoma .

Case Study 2: Combination with Gemcitabine

In an orthotopic model of pancreatic cancer, the combination of gemcitabine and this compound resulted in significant tumor growth delays compared to controls. This synergistic effect underscores the importance of combination therapies in enhancing treatment outcomes for resistant cancers .

Comparación Con Compuestos Similares

Pimasertib is part of a class of MEK inhibitors that includes other compounds such as Trametinib, Selumetinib, and Cobimetinib . Compared to these compounds, this compound has unique properties:

Similar Compounds

Actividad Biológica

Pimasertib, also known as AS703026, is a selective oral inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1/2. This compound has garnered significant attention in cancer research due to its potential therapeutic efficacy against various malignancies characterized by aberrant MAPK signaling. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, clinical trial outcomes, and mechanisms of action.

This compound functions as a non-competitive inhibitor of MEK1 and MEK2, which are critical components of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently activated in many cancers, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound effectively reduces ERK phosphorylation, thereby disrupting downstream signaling essential for tumor growth and survival .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high absolute bioavailability and a unique metabolic pathway involving conjugation with phosphoethanolamine. A phase I study demonstrated that the median time to maximum concentration of this compound was approximately 1.5 hours, with an apparent terminal half-life of about 5 hours across various dosing regimens .

Key Pharmacokinetic Parameters

ParameterValue
Absolute BioavailabilityHigh
Median Time to Maximum Concentration1.5 hours
Apparent Terminal Half-Life5 hours

Phase I Trials

Clinical investigations have primarily focused on determining the maximum tolerated dose (MTD) and evaluating safety profiles. In a phase I trial involving 180 patients with advanced solid tumors, the recommended phase II dose (RP2D) was established at 60 mg twice daily (bid), based on observed dose-limiting toxicities (DLTs) such as skin rash and ocular events .

The study also reported a significant reduction in ERK phosphorylation within 2 hours post-administration, with effects lasting up to 8 hours at higher doses .

Efficacy and Safety

In subsequent trials, this compound was evaluated in combination with other agents like voxtalisib. The combination therapy showed limited anti-tumor activity but highlighted the need for further exploration of dosing schedules due to high rates of treatment-emergent adverse events (TEAEs) such as diarrhea (75%) and fatigue (57%) .

Case Studies

In a notable case study involving patients with advanced melanoma treated with this compound, one patient achieved a complete response while several others exhibited stable disease. This underscores this compound's potential as part of combination therapies targeting the MAPK pathway .

Recent Developments

Recent studies have explored novel formulations of this compound, including glutathione-activated prodrugs that enhance its antiproliferative effects against melanoma cell lines. These studies suggest that modified delivery systems may improve therapeutic outcomes by increasing drug selectivity and reducing off-target effects .

Propiedades

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152870
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204531-26-9, 1236699-92-5
Record name AS 703026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of Pimasertib and how does it interact with this target?

A1: this compound is a highly selective, allosteric, non-competitive inhibitor of both MEK1 and MEK2 kinases. [, , , , ] It binds to an allosteric site on these kinases, preventing their activation and subsequent phosphorylation of downstream effector proteins, extracellular signal-regulated kinases 1 and 2 (ERK1/2). [, , , , ]

Q2: What are the downstream consequences of inhibiting MEK1/2 with this compound?

A2: By inhibiting MEK1/2, this compound effectively blocks the phosphorylation of ERK1/2. [, , , , ] This inhibition disrupts the RAS/RAF/MEK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival, ultimately leading to decreased tumor growth and, in some cases, apoptosis. [, , , , ]

Q3: What preclinical models have demonstrated the antitumor activity of this compound?

A3: this compound has demonstrated promising antitumor activity in various preclinical models, including xenograft models of pancreatic cancer, [, , ] melanoma, [, , ] lung cancer, [] colorectal cancer, [, , , ] and B-cell lymphomas. [, ]

Q4: Has this compound shown efficacy in combination with other anti-cancer agents in preclinical settings?

A4: Yes, preclinical studies have shown synergistic effects when this compound is combined with other targeted therapies. These include:

  • PI3K inhibitors (e.g., idelalisib): Enhanced antitumor activity observed in lymphoma models. [, ]
  • BTK inhibitors (e.g., ibrutinib): Synergistic effects observed in lymphoma models, particularly in diffuse large B-cell lymphoma (DLBCL). [, ]
  • Hypoxia-activated prodrugs (e.g., TH-302, evofosfamide): Promising activity observed in pancreatic and ovarian cancer models, particularly those with impaired DNA repair mechanisms. [, ]
  • Gemcitabine: Synergistic activity observed in pancreatic cancer models, attributed to this compound's ability to downregulate ribonucleotide reductase subunit 1 (RRM1), a protein associated with gemcitabine resistance. [, , , ]
  • PARP inhibitors (e.g., olaparib): Enhanced DNA damage and increased apoptosis observed in ovarian and pancreatic cancer cell lines, especially under hypoxic conditions. []

Q5: What is the absolute bioavailability of this compound?

A5: Following oral administration, this compound exhibits an absolute bioavailability of 73%, suggesting favorable absorption from the gastrointestinal tract. [, ]

Q6: How is this compound metabolized and eliminated from the body?

A6: this compound undergoes extensive metabolism, primarily through oxidation and conjugation reactions. [] A unique metabolic pathway for this compound involves conjugation with phosphoethanolamine, a feature not commonly observed with other drugs. [] The majority of the drug-related material is excreted in urine (52.8%) and feces (30.7%), primarily as metabolites. []

Q7: Have any clinical trials investigated the safety and efficacy of this compound?

A7: Yes, several clinical trials have evaluated this compound in various cancer types. Key findings include:

  • Phase I/II trial in metastatic pancreatic cancer: In combination with gemcitabine, this compound did not demonstrate a significant improvement in progression-free survival or overall survival compared to gemcitabine alone. []
  • Phase II trial in NRAS-mutated melanoma: this compound significantly improved progression-free survival compared to dacarbazine. []
  • Phase Ib trial in combination with SAR245409 (PI3K/mTOR inhibitor): The combination was found to be feasible and showed early signals of activity in patients with advanced solid tumors. [, ]

Q8: Have any resistance mechanisms to this compound been identified?

A8: While this compound shows promise, preclinical studies have identified potential resistance mechanisms, including:

  • Upregulation of anti-apoptotic proteins: Increased levels of myeloid cell leukemia 1 (Mcl-1) have been associated with resistance to MEK inhibitors, including this compound, in triple-negative breast cancer models. [, ]
  • Metabolic reprogramming: Upregulation of mitochondrial uncoupling proteins and a shift towards glycolysis have been observed in MEK inhibitor-resistant breast cancer cells. []

Q9: What are potential strategies to overcome resistance to MEK inhibitors like this compound?

A9: Ongoing research is exploring various approaches to overcome resistance, including:

  • Combination therapies: Combining this compound with drugs that target resistance mechanisms, such as Mcl-1 inhibitors or glycolysis inhibitors, is a promising strategy. [, ]
  • Vertical pathway inhibition: Concomitant inhibition of MEK and other components of the MAPK pathway, such as RAF, may enhance efficacy and potentially overcome resistance. [, ]
  • Identification of predictive biomarkers: Understanding which patients are most likely to benefit from this compound, based on specific tumor characteristics or biomarkers, is crucial for maximizing its clinical utility. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.